molecular formula C17H13N5OS B2798213 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one CAS No. 1207012-54-1

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one

Cat. No.: B2798213
CAS No.: 1207012-54-1
M. Wt: 335.39
InChI Key: VAKMZHKQSBIHQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one typically involves the condensation of 5-amino-3-(thiophen-2-yl)-1H-pyrazole with 6-phenylpyrimidin-4(3H)-one under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as a kinase inhibitor, interfering with signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl)-6-phenylpyrimidin-4(3H)-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c18-15-9-13(14-7-4-8-24-14)21-22(15)17-19-12(10-16(23)20-17)11-5-2-1-3-6-11/h1-10H,18H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKMZHKQSBIHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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